molecular formula C13H19ClN2 B3136397 3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride CAS No. 415979-09-8

3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride

Cat. No.: B3136397
CAS No.: 415979-09-8
M. Wt: 238.75 g/mol
InChI Key: FIMWEGUVVBSASL-UHFFFAOYSA-N
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Description

3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride: is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . This compound is known for its unique bicyclic structure, which includes a diaza-bicyclo[3.2.1]octane core substituted with a benzyl group. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the formation of the diaza-bicyclo[3.2.1]octane core. This can be achieved through a cyclization reaction involving appropriate precursors.

    Benzylation: The bicyclic core is then benzylated using benzyl halides under basic conditions to introduce the benzyl group at the desired position.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products:

Scientific Research Applications

3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane: Similar structure but without the hydrochloride salt form.

    8-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride: Another derivative with a similar bicyclic core but different substitution pattern.

Uniqueness: 3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form, which can influence its solubility, stability, and biological activity compared to other similar compounds .

Properties

IUPAC Name

3-benzyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)8-15-9-12-6-7-13(10-15)14-12;/h1-5,12-14H,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMWEGUVVBSASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1N2)CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

415979-09-8
Record name 3,8-Diazabicyclo[3.2.1]octane, 3-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=415979-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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